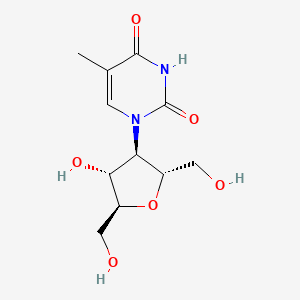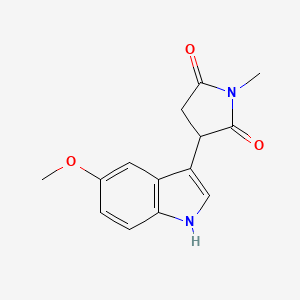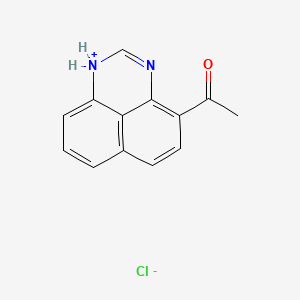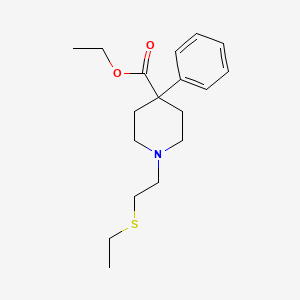
Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which includes an ethyl ester group, a phenyl group, and an ethylthioethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester typically involves the esterification of isonipecotic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating protein activity, influencing cellular signaling pathways, and altering gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
101888-46-4 |
|---|---|
Formule moléculaire |
C18H27NO2S |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
ethyl 1-(2-ethylsulfanylethyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H27NO2S/c1-3-21-17(20)18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-22-4-2/h5-9H,3-4,10-15H2,1-2H3 |
Clé InChI |
XYDWMDUXTKQWRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCN(CC1)CCSCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


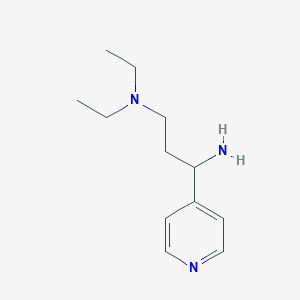
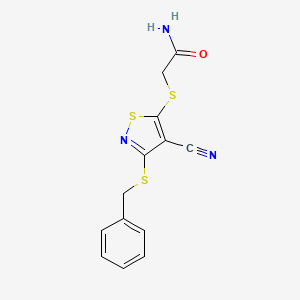
![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)

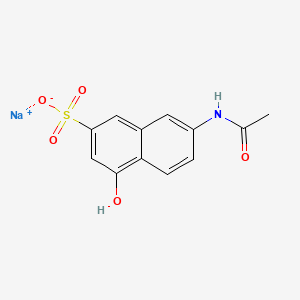
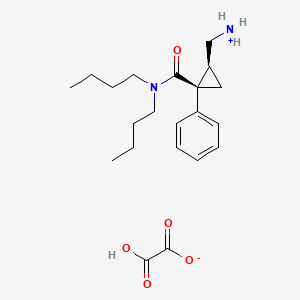
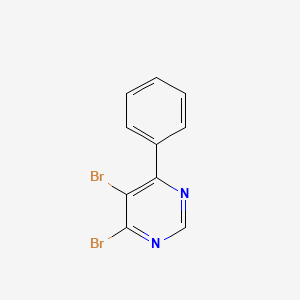
![Ethanol, 2-[[2-(acetyloxy)ethyl]amino]-](/img/structure/B13740328.png)
![Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-](/img/structure/B13740330.png)
![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)
